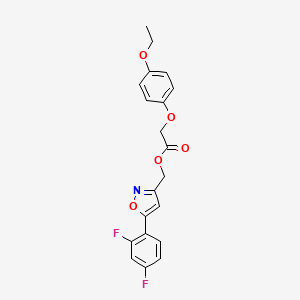

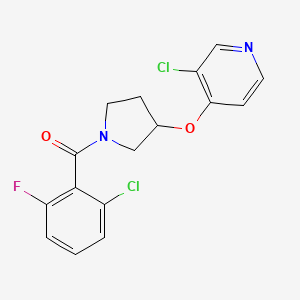

![molecular formula C17H21NO2S B2427488 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034392-25-9](/img/structure/B2427488.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Applications De Recherche Scientifique

- Background : 1Benzothieno3,2-bbenzothiophene (BTBT) is a well-known champion molecule for high-mobility OFET devices.

- Application : Researchers have utilized this compound in OFETs due to its excellent charge transport properties, making it suitable for organic electronic applications .

- Role of BTBT : BTBT has been explored as an alternative to fullerene (non-fullerene acceptor) in DSSCs. Its unique properties contribute to efficient energy conversion .

- BTBT in OPVs : Researchers have incorporated BTBT into OPV devices, demonstrating its potential as an electron acceptor material .

- Explanation : BTBT derivatives, such as 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE), exhibit AIE behavior.

- Application : AIE-active compounds like BTBT-TPE can be used in sensors, imaging, and optoelectronic devices .

- Example : BTBT-NMe (a derivative) shows aggregation-caused quenching (ACQ) due to its interaction with other molecules .

Organic Field-Effect Transistors (OFETs)

Dye-Sensitized Solar Cells (DSSCs)

Organic Photovoltaics (OPVs)

Aggregation-Induced Emission (AIE)

Mechanofluorochromic (MFC) Properties

Halochromic Effect

Mécanisme D'action

Target of Action

The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptor, by binding to it. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The interaction of the compound with the 5-HT1A serotonin receptor affects the serotoninergic pathway. Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions . The compound’s interaction with the 5-HT1A receptor can influence these functions.

Result of Action

The binding of the compound to the 5-HT1A serotonin receptor can result in changes in the physiological functions regulated by serotonin. These changes can potentially influence thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . The compound’s potential therapeutic effects in psychiatric disorders such as depression and anxiety are also of interest .

Propriétés

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-12(18-17(19)13-6-8-20-9-7-13)10-14-11-21-16-5-3-2-4-15(14)16/h2-5,11-13H,6-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNRNXUJHKNBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2427412.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2427413.png)

![1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2427418.png)

![1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427419.png)

![1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2427422.png)

![N-(3,4-dimethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2427424.png)